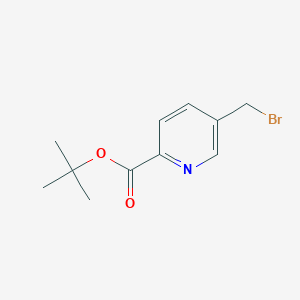
tert-Butyl5-(bromomethyl)picolinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl 5-(bromomethyl)picolinate is a chemical compound with the molecular formula C₁₁H₁₄BrNO₂. It is a derivative of picolinic acid, where the carboxyl group is esterified with a tert-butyl group and the methyl group is brominated. This compound is primarily used in organic synthesis and research applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 5-(bromomethyl)picolinate typically involves the bromination of tert-butyl picolinate. One common method includes the reaction of tert-butyl picolinate with N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under reflux conditions. The reaction proceeds as follows:
- The mixture is heated under reflux, leading to the bromination of the methyl group.
tert-Butyl picolinate: is dissolved in an appropriate solvent like carbon tetrachloride.
N-bromosuccinimide (NBS): and are added to the solution.
Industrial Production Methods
While specific industrial production methods for tert-Butyl 5-(bromomethyl)picolinate are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
Análisis De Reacciones Químicas
Types of Reactions
tert-Butyl 5-(bromomethyl)picolinate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The bromomethyl group can be oxidized to a carboxyl group using strong oxidizing agents.
Reduction: The bromomethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents (e.g., DMF, DMSO).
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride in anhydrous ether.
Major Products Formed
Nucleophilic Substitution: Formation of azido, thiol, or alkoxy derivatives.
Oxidation: Formation of tert-butyl 5-carboxypicolinate.
Reduction: Formation of tert-butyl 5-methylpicolinate.
Aplicaciones Científicas De Investigación
tert-Butyl 5-(bromomethyl)picolinate is used in various scientific research applications, including:
Organic Synthesis: As a building block for the synthesis of more complex molecules.
Medicinal Chemistry: For the development of potential pharmaceutical agents.
Material Science: In the synthesis of functional materials with specific properties.
Biological Studies: As a probe to study biological pathways and interactions.
Mecanismo De Acción
The mechanism of action of tert-Butyl 5-(bromomethyl)picolinate involves its reactivity due to the presence of the bromomethyl group. This group can participate in nucleophilic substitution reactions, making the compound a versatile intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific reactions and applications it is used for.
Comparación Con Compuestos Similares
Similar Compounds
tert-Butyl 5-bromopicolinate: Similar structure but lacks the bromomethyl group.
tert-Butyl 6-(bromomethyl)picolinate: Bromomethyl group is positioned at the 6th position instead of the 5th.
tert-Butyl 5-methylpicolinate: Methyl group instead of bromomethyl.
Uniqueness
tert-Butyl 5-(bromomethyl)picolinate is unique due to the presence of both the tert-butyl ester and bromomethyl functionalities. This combination allows for diverse reactivity and applications in various fields of research and industry.
Propiedades
Fórmula molecular |
C11H14BrNO2 |
|---|---|
Peso molecular |
272.14 g/mol |
Nombre IUPAC |
tert-butyl 5-(bromomethyl)pyridine-2-carboxylate |
InChI |
InChI=1S/C11H14BrNO2/c1-11(2,3)15-10(14)9-5-4-8(6-12)7-13-9/h4-5,7H,6H2,1-3H3 |
Clave InChI |
ABLZWIOPNWIVIX-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)C1=NC=C(C=C1)CBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


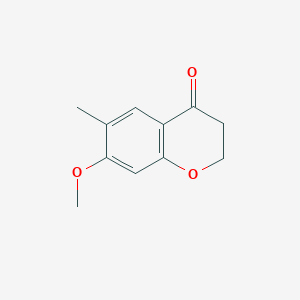
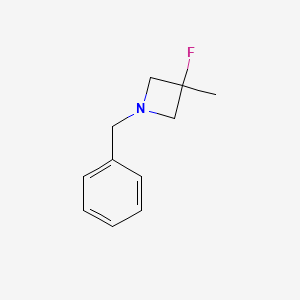
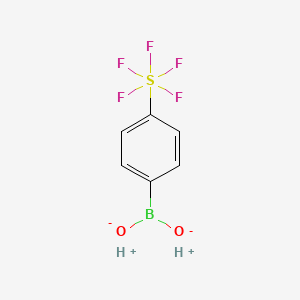
![6-Chloro-3-methyl-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B13025482.png)
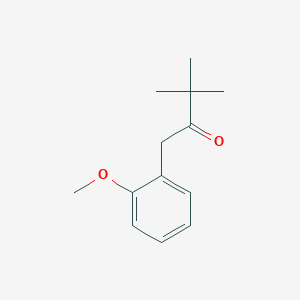
![2-(7-Bromopyrrolo[2,1-f][1,2,4]triazin-2-yl)aceticacid](/img/structure/B13025505.png)
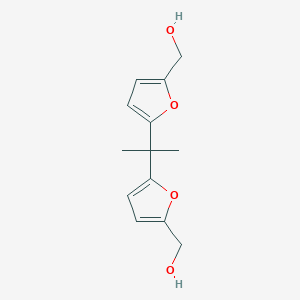
![2-Bromo-N,N-dimethyl-4-(6-nitrobenzo[d]oxazol-2-yl)aniline](/img/structure/B13025518.png)
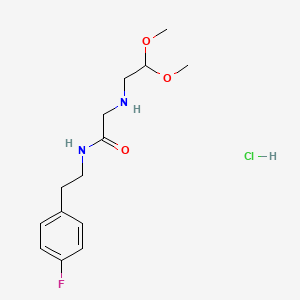
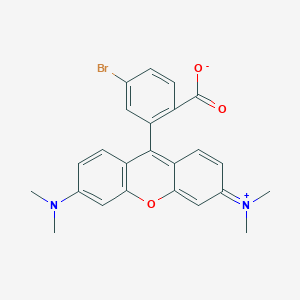
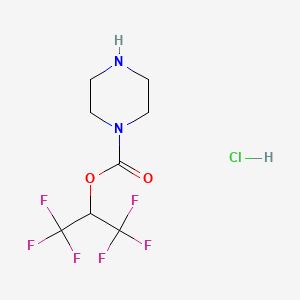
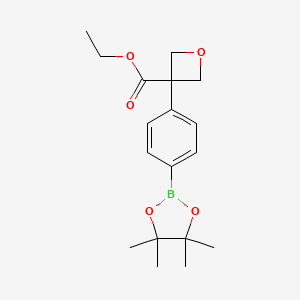
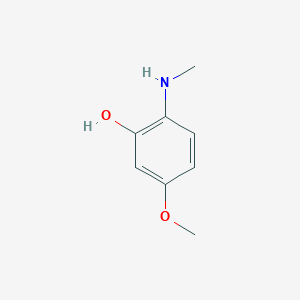
![5H,6H,8H,9H-[1,2,4]triazolo[4,3-d][1,4]oxazepin-3-ylmethanamine](/img/structure/B13025549.png)
